molecular formula C14H23NSi B14415533 1-Phenyl-N-(trimethylsilyl)pentan-1-imine CAS No. 81107-83-7

1-Phenyl-N-(trimethylsilyl)pentan-1-imine

Cat. No.: B14415533
CAS No.: 81107-83-7
M. Wt: 233.42 g/mol
InChI Key: CHPIUOFNMJCTBH-UHFFFAOYSA-N
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Description

1-Phenyl-N-(trimethylsilyl)pentan-1-imine is an organic compound characterized by the presence of a phenyl group, a trimethylsilyl group, and an imine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-N-(trimethylsilyl)pentan-1-imine can be synthesized through several methods. One common approach involves the reaction of a phenyl-substituted ketone with a trimethylsilyl-substituted amine under acidic or basic conditions. The reaction typically proceeds via the formation of an intermediate imine, which is then stabilized by the trimethylsilyl group.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-N-(trimethylsilyl)pentan-1-imine undergoes various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.

    Reduction: Reduction of the imine group can yield the corresponding amine.

    Substitution: The phenyl and trimethylsilyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are often employed.

Major Products Formed:

    Oxidation: Oximes and nitriles.

    Reduction: Amines.

    Substitution: Various substituted phenyl and trimethylsilyl derivatives.

Scientific Research Applications

1-Phenyl-N-(trimethylsilyl)pentan-1-imine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-Phenyl-N-(trimethylsilyl)pentan-1-imine involves its interaction with various molecular targets and pathways. The imine group can act as a nucleophile or electrophile, depending on the reaction conditions. The phenyl and trimethylsilyl groups can influence the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

    1-Phenyl-1-pentanone: Similar structure but lacks the imine and trimethylsilyl groups.

    1-Phenyl-1-(trimethylsilyloxy)ethylene: Contains a trimethylsilyloxy group instead of an imine.

    1-Phenyl-1-pentanol: Contains a hydroxyl group instead of an imine.

Uniqueness: 1-Phenyl-N-(trimethylsilyl)pentan-1-imine is unique due to the presence of both the imine and trimethylsilyl groups, which confer distinct reactivity and stability properties. This makes it a valuable compound in various synthetic and industrial applications.

Properties

CAS No.

81107-83-7

Molecular Formula

C14H23NSi

Molecular Weight

233.42 g/mol

IUPAC Name

1-phenyl-N-trimethylsilylpentan-1-imine

InChI

InChI=1S/C14H23NSi/c1-5-6-12-14(15-16(2,3)4)13-10-8-7-9-11-13/h7-11H,5-6,12H2,1-4H3

InChI Key

CHPIUOFNMJCTBH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=N[Si](C)(C)C)C1=CC=CC=C1

Origin of Product

United States

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